molecular formula C22H23NO2 B2945490 2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-67-3

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol

Cat. No.: B2945490
CAS No.: 306977-67-3
M. Wt: 333.431
InChI Key: NGMUFQFQWYRUHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol” can be inferred from its name. It likely contains a methoxybenzyl group and an amino group attached to a diphenyl ethanol structure. The exact structure would need to be confirmed through techniques such as X-ray crystallography .

Scientific Research Applications

Peptide Synthesis

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol has been utilized as a safety-catch protecting group and linker for solid-phase peptide synthesis. The derivative of 2-methoxy-4-methylsulfinylbenzyl alcohol demonstrates stability to trifluoroacetic acid (TFA) and can be removed under reductive acidolytic conditions, making it a useful tool in peptide synthesis (Thennarasu & Liu, 2010).

Protecting Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, a related compound, serves as a protecting group for carboxylic acids. It has shown effectiveness in hydrolysis by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with various functional groups vulnerable to reductive debenzylation reactions (Yoo, Hye, & Kyu, 1990).

Antibacterial Applications

2-[(3-Methoxy-4-hydroxybenzylidene)-amino]-ethanol, a Schiff base synthesized from derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol, has demonstrated antibacterial activities against various bacteria (Zhu Wen-jie, 2004).

Photocatalytic Applications

Derivatives like 4-methoxybenzyl alcohol have been investigated for their role in photocatalytic oxidations. These derivatives, when subjected to TiO2 photocatalyst under O2 atmosphere, show high conversion and selectivity into corresponding aldehydes under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Antioxidant Activity

1,1-Diphenyl-2-picrylhydrazyl (dpph*) radicals' reaction with derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol indicates potential antioxidant activity. The sequential proton loss electron transfer (SPLET) process involved in this reaction suggests its applicability in studying antioxidant mechanisms (Litwinienko & Ingold, 2004).

Catalytic Oxidation

2-[(2-Hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid, a compound derived from 2-methoxy-4-methylsulfinylbenzyl alcohol, has been used in selective catalytic oxidation of alcohols, demonstrating its efficiency in the formation of acetophenone and benzaldehyde (Hazra et al., 2015).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-25-21-14-12-18(13-15-21)16-23-17-22(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMUFQFQWYRUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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